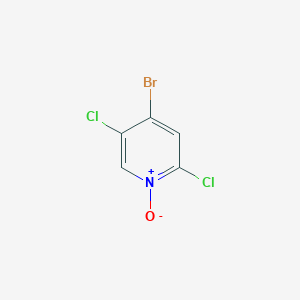

4-Bromo-2,5-dichloropyridine 1-oxide

Descripción general

Descripción

4-Bromo-2,5-dichloropyridine 1-oxide is a chemical compound that belongs to the pyridine family. It is a white crystalline solid commonly used in medical, environmental, and industrial research. This compound is notable for its unique structure, which includes bromine, chlorine, and an N-oxide group attached to a pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,5-dichloropyridine 1-oxide typically involves halogenation reactions. For instance, 2-bromo-4-nitropyridine 1-oxide can be reacted with acetyl bromide to produce 2,4-dibromopyridine at 130°C and the corresponding N-oxide at 80°C . Another method involves the reaction of 4-nitropyridine with sulfuryl chloride at 110°C to yield 2,4-dichloropyridine .

Industrial Production Methods

Industrial production methods for this compound often utilize large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies and are optimized for efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2,5-dichloropyridine 1-oxide undergoes various chemical reactions, including:

Substitution Reactions: The nitro group in pyridine derivatives can be readily displaced by halogens.

Oxidation and Reduction: The N-oxide group can participate in redox reactions, altering the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuryl chloride, acetyl bromide, and other halogenating agents. Reaction conditions typically involve elevated temperatures (80-130°C) to facilitate the halogenation process .

Major Products Formed

The major products formed from these reactions include various halogenated pyridine derivatives, such as 2,4-dibromopyridine and 2,4-dichloropyridine .

Aplicaciones Científicas De Investigación

4-Bromo-2,5-dichloropyridine 1-oxide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as a precursor in the development of pharmaceuticals and therapeutic agents.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 4-Bromo-2,5-dichloropyridine 1-oxide involves its interaction with molecular targets through its halogen and N-oxide groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and redox processes, which can modulate the activity of the compound in biological systems. The specific molecular pathways and targets are subject to ongoing research and may vary depending on the application.

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichloropyridine: Similar in structure but lacks the bromine atom and N-oxide group.

2,4-Dibromopyridine: Contains two bromine atoms but lacks the chlorine atoms and N-oxide group.

5-Bromo-2,4-dichloropyrimidine: A halogenated pyrimidine with similar halogenation patterns.

Uniqueness

4-Bromo-2,5-dichloropyridine 1-oxide is unique due to its specific combination of bromine, chlorine, and N-oxide groups attached to the pyridine ring.

Actividad Biológica

4-Bromo-2,5-dichloropyridine 1-oxide (CAS No. 869886-84-0) is a halogenated pyridine derivative that has garnered attention for its significant biological activity, particularly in enzyme interactions and cellular processes. This article provides a comprehensive overview of its biochemical properties, molecular mechanisms, and potential applications in scientific research.

Enzyme Interactions

this compound has been shown to interact with various enzymes, notably cytochrome P450. This interaction is crucial as cytochrome P450 enzymes are involved in the metabolism of numerous substrates. The compound's halogenated structure allows it to form stable complexes with these enzymes, potentially leading to inhibition or modification of their activities.

Cellular Effects

The compound influences several cellular processes. It modulates key signaling pathways, such as the MAPK/ERK pathway, affecting the phosphorylation status of proteins involved in gene expression and cellular responses to stimuli. Additionally, it interacts with metabolic enzymes, altering metabolite levels and overall metabolic flux.

Molecular Mechanism

Binding Interactions

At the molecular level, this compound binds to the active sites of enzymes, which can either inhibit or activate their catalytic functions. For instance, it has been reported to inhibit certain kinases by occupying their ATP-binding sites. Moreover, it can interact with transcription factors and regulatory proteins, influencing gene transcription.

Metabolic Pathways

The compound undergoes metabolism via cytochrome P450 enzymes, resulting in various metabolites that can further interact with other biomolecules. This metabolic process impacts its bioavailability and efficacy within biological systems.

Transport and Distribution

This compound is transported within cells through specific transporters and binding proteins. Its distribution affects pharmacokinetics and pharmacodynamics, with potential active transport into the nucleus influencing gene expression through interactions with nuclear proteins.

Subcellular Localization

The localization of this compound within cellular organelles is vital for its biological activity. It may be targeted to organelles like the mitochondria or endoplasmic reticulum, where it can interact with organelle-specific proteins and enzymes. For example, mitochondrial localization may enhance its influence on cellular respiration and energy metabolism.

Scientific Research Applications

This compound has diverse applications across various fields:

| Field | Application |

|---|---|

| Chemistry | Intermediate in synthesizing complex organic compounds |

| Biology | Study of biological activities and interactions with biomolecules |

| Medicine | Precursor for developing pharmaceuticals and therapeutic agents |

| Industry | Production of agrochemicals, dyes, and other industrial chemicals |

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a selective inhibitor in various biochemical pathways. For instance:

- Inhibition of Kinases : Research indicated that this compound effectively inhibits specific kinases involved in cancer cell proliferation.

- Neuroprotective Effects : Studies have suggested its role in neuroprotection by modulating nitric oxide synthase activity, which is crucial for neuronal health.

- Antimicrobial Properties : Preliminary data show that it exhibits antimicrobial activity against certain bacterial strains.

These findings underscore the compound's versatility and potential as a therapeutic agent across multiple disciplines.

Propiedades

IUPAC Name |

4-bromo-2,5-dichloro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2NO/c6-3-1-5(8)9(10)2-4(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCGLABZWSPLMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C[N+](=C1Cl)[O-])Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.